

Application of UR-2922 in Thrombosis Models: Application Notes and Protocols

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Compound of Interest

Compound Name: UR-2922

Cat. No.: B1683734

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Note: Publicly available information on a compound specifically designated "**UR-2922**" for thrombosis is limited. The following application notes and protocols are based on the established mechanisms and experimental data of well-characterized P2Y₁₂ receptor antagonists. It is presumed that **UR-2922** belongs to this class of compounds that target the P2Y₁₂ receptor to inhibit platelet aggregation. The provided data and protocols serve as a comprehensive guide for evaluating the antithrombotic potential of novel P2Y₁₂ inhibitors.

Introduction: The Role of P2Y₁₂ in Thrombosis

The P2Y₁₂ receptor is a crucial G protein-coupled receptor expressed on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a central event in the amplification of platelet activation and the formation of a stable thrombus.^[1] Upon vessel injury, ADP is released from dense granules of activated platelets and red blood cells, binding to the P2Y₁₂ receptor. This binding initiates a signaling cascade that leads to a sustained platelet aggregation response, making the P2Y₁₂ receptor a prime target for antithrombotic therapies.^{[1][2]}

P2Y₁₂ receptor antagonists are a cornerstone in the prevention and treatment of arterial thrombosis, particularly in acute coronary syndromes and after percutaneous coronary intervention.^{[1][3]} These agents can be broadly categorized into irreversible inhibitors (e.g., clopidogrel, prasugrel) and reversible inhibitors (e.g., ticagrelor, cangrelor).^[4] The evaluation of novel P2Y₁₂ antagonists like **UR-2922** in preclinical thrombosis models is essential to

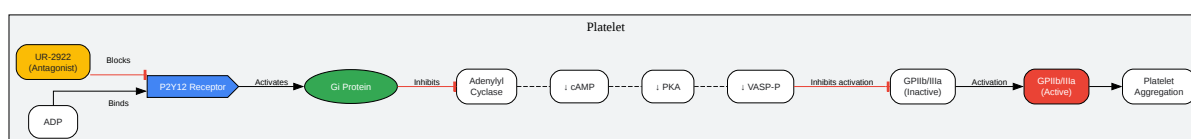
characterize their efficacy, potency, and safety profile, particularly concerning the balance between antithrombotic effects and bleeding risk.[1]

Mechanism of Action: P2Y₁₂ Receptor Antagonism

UR-2922, as a putative P2Y₁₂ receptor antagonist, is expected to function by blocking the binding of ADP to the P2Y₁₂ receptor on platelets. This inhibition disrupts the downstream signaling pathway that would normally lead to platelet activation and aggregation.

Signaling Pathway of P2Y₁₂ Receptor

The binding of ADP to the P2Y₁₂ receptor activates the inhibitory G protein, Gi. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP facilitates the inside-out activation of the glycoprotein IIb/IIIa receptor, leading to fibrinogen binding and platelet aggregation. By blocking the initial step of ADP binding, P2Y₁₂ antagonists prevent this entire cascade.



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P2Y₁₂ receptor signaling pathway and point of inhibition.

Data Presentation: Efficacy of P2Y₁₂ Antagonists in Preclinical Thrombosis Models

The following tables summarize quantitative data from studies on established P2Y₁₂ antagonists in common rodent models of thrombosis. These data provide a benchmark for evaluating the antithrombotic and hemostatic effects of novel compounds like **UR-2922**.

Table 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

| Compound | Species | Dose | Primary Endpoint | Result | Citation |
|-------------|---------|-----------|--------------------|--|---------------------|
| Clopidogrel | Mouse | 3 mg/kg | Vascular Patency | 71% of animals retained vascular patency. | [5] |
| Clopidogrel | Mouse | 10 mg/kg | Vascular Patency | 100% of animals retained vascular patency. | [5] |
| Ticagrelor | Mouse | 100 mg/kg | Vascular Patency | 89% of animals retained vascular patency. | [5] |
| ACT-246475 | Rat | High Dose | Thrombus Formation | Complete prevention of thrombus formation. | [6] |
| Ticagrelor | Rat | High Dose | Thrombus Formation | Complete prevention of thrombus formation. | [6] |

Table 2: Arterial-Venous (A-V) Shunt Thrombosis Model

| Compound | Species | Dose (oral) | Primary Endpoint | Result | Citation |
|-------------|---------|--------------|------------------------|---|----------|
| Clopidogrel | Rat | 50 mg/kg | Shunt Patency Duration | Significantly prolonged patency duration. | [7] |
| Prasugrel | Rat | 1 - 3 mg/kg | Thrombus Weight | Dose-dependent reduction in thrombus weight (ED ₅₀ = 1.8 mg/kg). | [8] |
| Ticagrelor | Rat | 1 - 10 mg/kg | Thrombus Weight | Dose-dependent reduction in thrombus weight (ED ₅₀ = 7.7 mg/kg). | [8] |

Table 3: Effect on Bleeding Time

| Compound | Species | Dose (oral) | Primary Endpoint | Result | Citation |
|-------------|---------|-------------------------------|------------------|--|---------------------|
| Clopidogrel | Rat | N/A | Bleeding Time | Mean bleeding time of 233 seconds vs. 158 seconds in control. | [9] |
| Prasugrel | Rat | ED ₂₀₀ = 3.0 mg/kg | Bleeding Time | 200% increase in bleeding time. | [8] |
| Ticagrelor | Rat | ED ₂₀₀ = 13 mg/kg | Bleeding Time | 200% increase in bleeding time. | [8] |
| ACT-246475 | Rat | High Dose | Blood Loss | 2.6-fold less blood loss compared to Ticagrelor at equivalent antithrombotic efficacy. | [6] |

Experimental Protocols

Detailed methodologies for two widely used thrombosis models are provided below. These protocols can be adapted for the evaluation of **UR-2922**.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is a well-established method for inducing occlusive thrombosis through oxidative injury to the vascular endothelium.[\[10\]](#)[\[11\]](#)

Objective: To assess the ability of a test compound (e.g., **UR-2922**) to prevent or delay the formation of an occlusive thrombus in the carotid artery following chemical injury.

Materials:

- Rodents (Mice or Rats)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical microscope
- Micro-dissecting instruments
- Doppler flow probe and flowmeter
- Ferric chloride (FeCl_3) solution (e.g., 3.5% - 10% in distilled water)
- Filter paper (1x2 mm strips)
- Test compound (**UR-2922**) and vehicle control
- Saline

Procedure:

- Animal Preparation: Anesthetize the animal and maintain body temperature. Place the animal in a supine position under the surgical microscope.
- Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissue and vagus nerve.
- Flow Probe Placement: Place a Doppler flow probe around the isolated carotid artery to measure baseline blood flow.
- Compound Administration: Administer **UR-2922** or vehicle control at the desired dose and route (e.g., intravenous, oral) at a specified time before injury.

- **Vascular Injury:** Saturate a small piece of filter paper with FeCl_3 solution and apply it to the external surface of the carotid artery, downstream from the flow probe, for a defined period (e.g., 3-5 minutes).^[12]
- **Monitoring:** After removing the filter paper, continuously monitor the arterial blood flow using the Doppler probe for a set duration (e.g., 60 minutes).
- **Data Collection:** Record the time to occlusion, defined as the time from FeCl_3 application to the cessation of blood flow (or a drop below a predefined threshold). Also, note if the vessel remains patent for the entire observation period.

Endpoints:

- Time to occlusion (TTO)
- Percentage of animals with patent arteries at the end of the experiment
- Blood flow rate over time

Rat Arterial-Venous (A-V) Shunt Model

This ex vivo model assesses thrombus formation on a thrombogenic surface under controlled blood flow conditions.

Objective: To quantify the inhibitory effect of a test compound (e.g., **UR-2922**) on thrombus formation in an extracorporeal shunt.

Materials:

- Rats
- Anesthetic
- Polyethylene or silicone tubing
- Thrombogenic surface (e.g., cotton thread, collagen-coated surface)
- Catheters

- Test compound (**UR-2922**) and vehicle control
- Heparin (for priming the shunt)
- Analytical balance

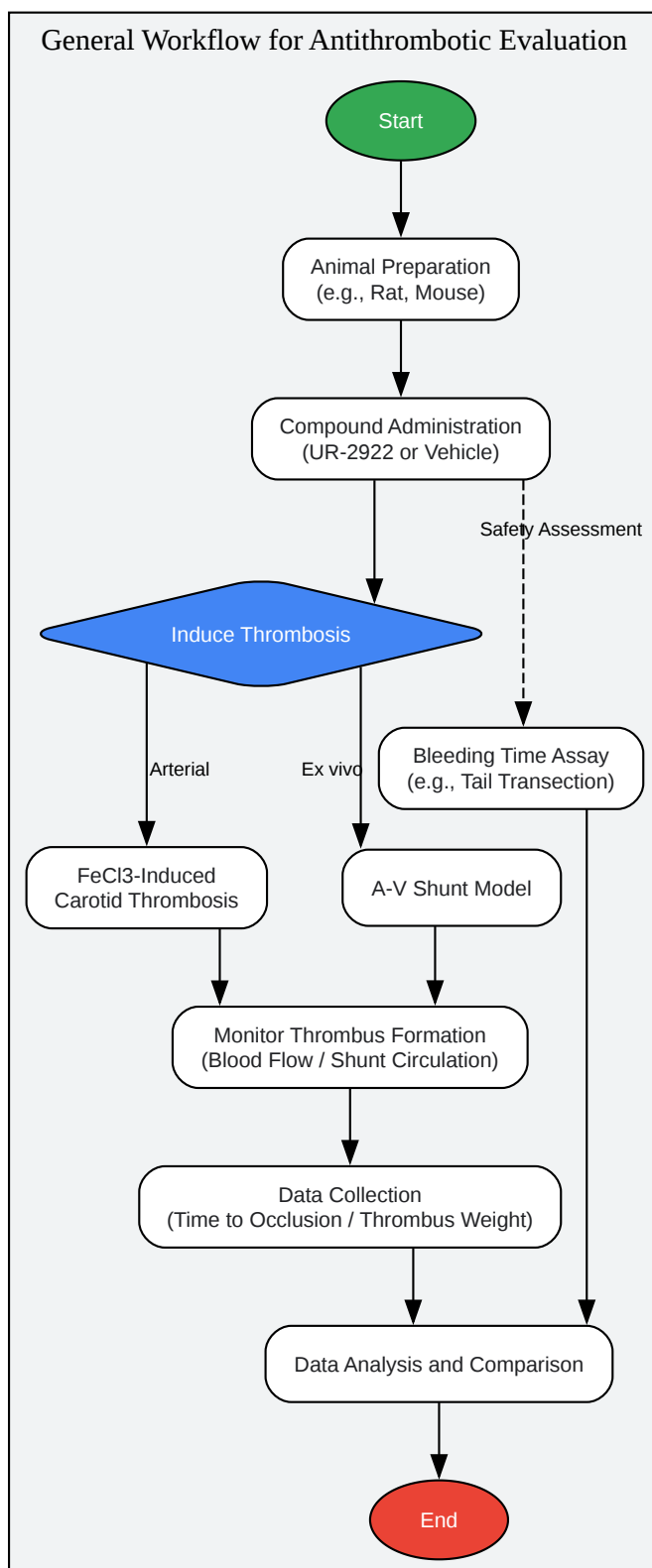
Procedure:

- Compound Administration: Administer **UR-2922** or vehicle control to the rats at the desired dose and route.
- Animal Preparation: After the appropriate pretreatment time, anesthetize the animal.
- Shunt Insertion: Expose the carotid artery and jugular vein. Insert catheters into both vessels.
- Shunt Assembly: Connect the arterial and venous catheters to an external shunt containing a pre-weighed thrombogenic component (e.g., a cotton thread).
- Blood Flow: Allow blood to circulate through the shunt for a defined period (e.g., 15-30 minutes).
- Thrombus Collection: After the circulation period, clamp the catheters, remove the shunt, and carefully retrieve the thrombogenic component.
- Thrombus Weight: Gently rinse the component with saline and allow it to dry. Weigh the component to determine the thrombus weight (final weight - initial weight).

Endpoints:

- Thrombus weight (mg)
- Percentage inhibition of thrombus formation compared to the vehicle control group.

Visualization of Experimental Workflow



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Generalized experimental workflow for thrombosis models.

Conclusion

The preclinical evaluation of novel P2Y₁₂ receptor antagonists is critical for their development as antithrombotic agents. The Ferric Chloride-induced arterial thrombosis model and the Arterial-Venous shunt model are robust and widely used methods to assess the efficacy of such compounds. By following the detailed protocols and utilizing the comparative data presented, researchers can effectively characterize the antithrombotic profile of **UR-2922** and determine its therapeutic potential relative to existing P2Y₁₂ inhibitors. A thorough assessment should always include an evaluation of the compound's effect on hemostasis, typically through a bleeding time assay, to establish a therapeutic window.

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